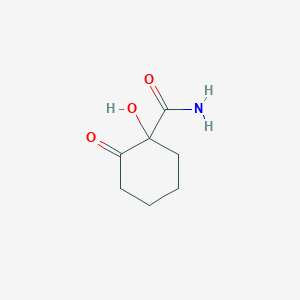

1-Hydroxy-2-oxocyclohexane-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61889-72-3 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-hydroxy-2-oxocyclohexane-1-carboxamide |

InChI |

InChI=1S/C7H11NO3/c8-6(10)7(11)4-2-1-3-5(7)9/h11H,1-4H2,(H2,8,10) |

InChI Key |

TYEQLHGXAZTTKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)C1)(C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 2 Oxocyclohexane 1 Carboxamide and Its Analogues

Established Synthetic Pathways to 1-Hydroxy-2-oxocyclohexane-1-carboxamide

Established synthetic routes to this compound primarily involve the construction of the core cyclohexanone (B45756) carboxamide structure followed by functionalization, or the use of pre-functionalized precursors.

Condensation reactions are fundamental to the formation of the carboxamide functionality. In the context of this compound, these reactions typically involve the coupling of a carboxylic acid derivative with an amine. While direct synthesis of the target molecule via a single condensation step is not widely documented, the formation of the precursor, 2-oxocyclohexane-1-carboxamide, often utilizes condensation principles. For instance, the reaction of 2-oxocyclohexane-1-carboxylic acid or its activated derivatives (like acyl chlorides or esters) with ammonia (B1221849) or an ammonia equivalent serves as a key step. The subsequent hydroxylation at the C1 position would then yield the final product.

Amidation, a type of condensation reaction, is a common method for forming the amide bond. This can be achieved by reacting a carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction and a catalyst.

A common and practical approach to the synthesis of this compound involves the use of cyclohexanone-based precursors. A notable method is the synthesis of the intermediate, 2-oxocyclohexanecarboxamide (B1297002). This can be achieved through a process involving the reaction of cyclohexanone with urea (B33335) in the presence of an acid catalyst, which proceeds via a spirolactam intermediate that is subsequently hydrolyzed. nih.gov

Once 2-oxocyclohexanecarboxamide is obtained, the hydroxyl group can be introduced at the C1 position. This is typically accomplished through an oxidation reaction. organic-chemistry.org Various oxidizing agents can be employed under controlled conditions to achieve the desired hydroxylation. This two-step process, involving the formation of the carboxamide from a cyclohexanone precursor followed by oxidation, represents a key synthetic strategy.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| Cyclohexanone | Urea, Acid Catalyst | Spirolactam | 2-Oxocyclohexanecarboxamide | nih.gov |

| 2-Oxocyclohexanecarboxamide | Oxidizing Agent | - | This compound | organic-chemistry.org |

This table outlines a common synthetic pathway to this compound involving a cyclohexanone precursor.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like cyclohexane (B81311) carboxamides in a single step. While specific MCRs for the direct synthesis of this compound are not extensively reported, related structures can be assembled using these powerful synthetic tools.

The Ugi and Passerini reactions are prominent examples of MCRs that lead to the formation of carboxamides. researchgate.netorganic-chemistry.orgbeilstein-journals.org The Ugi four-component reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By carefully selecting the starting materials, it is conceivable to design an Ugi reaction that yields a precursor which can be further elaborated to the target molecule. For example, using a protected α-hydroxy ketone or a related carbonyl compound could potentially lead to a product with the desired oxygenation pattern.

Similarly, the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. organic-chemistry.orgbeilstein-journals.org This product could then be chemically modified to generate the 1-hydroxy-2-oxo functionality. The application of MCRs to the synthesis of highly substituted cyclohexane carboxamide derivatives has been demonstrated, showcasing the potential of these strategies for generating molecular diversity. nsf.gov

| Multicomponent Reaction | Components | Product Type | Potential for Cyclohexane Carboxamide Synthesis | References |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Use of cyclic ketones and functionalized components to build the core structure. | researchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Potential for introducing the hydroxyl group precursor at the α-position. | organic-chemistry.orgbeilstein-journals.org |

This table summarizes the potential of multicomponent reactions in the synthesis of cyclohexane carboxamide derivatives.

Stereoselective and Diastereoselective Synthesis of this compound Derivatives

The presence of multiple stereocenters in this compound and its derivatives necessitates the development of stereoselective synthetic methods to control the three-dimensional arrangement of the atoms.

The enantioselective synthesis of oxocyclohexane derivatives is a well-established field, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes. For instance, chiral primary amines have been used to catalyze the enantioselective synthesis of Wieland-Miescher and Hajos-Parrish ketones, which are important building blocks for more complex molecules.

In the context of oxocyclohexane systems, enantioselective methods for the synthesis of cyclohexenol (B1201834) derivatives have been developed, which can serve as precursors to the target molecule. nih.govuva.es These methods include the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides and the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with a chiral catalyst followed by hydrolysis. nih.govuva.es Such approaches can deliver high enantiomeric excesses (ee).

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Product Type | Reported Yields/ee | References |

| Enantioselective Deprotonation | Cyclohexene Oxide | Chiral Lithium Amides | (R)-Cyclohexenol | 82-95% yield, 95-99% ee | uva.es |

| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral Pybox Catalyst/ZnEt₂ | (R)-Cyclohexenol | 88% yield, 26% ee | uva.es |

This table presents examples of enantioselective approaches to chiral oxocyclohexane precursors.

Achieving stereochemical control in the synthesis of cyclohexane carboxamide analogues often involves substrate-controlled or auxiliary-controlled methods. nih.gov In substrate-controlled synthesis, the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction. For cyclohexane carboxamides, this can be achieved by starting with a chiral amino acid, which sets the stereochemistry that is carried through the synthetic sequence.

Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemistry of a reaction. Once the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various chiral compounds.

Recent advances in organocatalysis have also provided powerful methods for the diastereoselective and enantioselective synthesis of highly substituted cyclohexanes. For example, one-pot Michael-Michael-addition sequences catalyzed by chiral organocatalysts can produce functionalized cyclohexanes with multiple stereocenters in high diastereomeric and enantiomeric excess. While not directly applied to this compound, these methods demonstrate the potential for precise stereochemical control in the synthesis of complex cyclohexane derivatives.

| Synthetic Strategy | Key Feature | Application Example | Stereochemical Outcome | References |

| Substrate Control | Use of a chiral starting material to direct subsequent stereochemistry. | Synthesis of carboxamides from D- or L-amino acids. | Desired diastereomer of the final product. | |

| Organocatalysis | Use of a chiral organocatalyst to induce stereoselectivity. | One-pot Michael-Michael-addition for functionalized cyclohexanes. | High diastereomeric ratio (>30:1) and enantiomeric excess (96-99%). | researchgate.net |

This table illustrates strategies for controlling stereochemistry in the synthesis of cyclohexane carboxamide analogues.

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles is crucial for developing sustainable synthetic routes to pharmacologically relevant molecules, including analogs of this compound. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. jddhs.com Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. firp-ula.org Adopting these principles in the synthesis of cyclohexanone carboxamide derivatives aims to enhance energy efficiency, improve selectivity, simplify processes, and increase safety for both human health and the environment. ucl.ac.uk The overarching goal is to create more economically and environmentally sound manufacturing pathways. firp-ula.org

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis, emphasizing goals like atom economy and the use of renewable feedstocks. researchgate.net For instance, developing catalytic methods that are highly selective and efficient reduces the formation of byproducts, thereby minimizing waste. ucl.ac.uk The choice of reagents and reaction pathways is guided by the desire to reduce environmental impact while maintaining economic viability.

Creating environmentally friendly reaction conditions is a cornerstone of green chemistry, particularly in the synthesis of cyclohexanone carboxamide derivatives. This involves the careful selection of solvents, temperature, and pressure to minimize environmental harm and energy consumption. A significant portion of waste in the pharmaceutical industry originates from solvents, making their reduction or replacement a key focus. jddhs.com Green chemistry promotes solvent-free reactions or the use of greener alternatives like water, ionic liquids, or supercritical CO2 to mitigate pollution from volatile organic compounds (VOCs). jddhs.comresearchgate.net

In the synthesis of 2-carboxamide (B11827560) cyclohexanone, a related intermediate, traditional methods have often utilized high-temperature conditions in solvents like xylene, leading to high energy consumption. patsnap.com Research has explored alternative pathways to address these issues. One approach involves the condensation of cyclohexanone and urea, followed by hydrolysis. patsnap.comgoogle.com Optimizing this process to proceed under milder conditions is a key green objective. For example, a patented process describes cooling the reaction kettle to between -13°C and -16°C before the slow addition of cyclohexanone, followed by a prolonged reaction time at a slightly higher temperature of -6°C to -8°C. patsnap.com While this method uses xylene, the focus on temperature control aims to improve yield and purity, which can indirectly reduce waste. patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Initial Temperature | -15°C | -13°C | -16°C |

| Solvent | Xylene | Xylene | Xylene |

| Catalyst | Tetrabutyl titanate | Tetrabutyl titanate | Tetrabutyl titanate |

| Cyclohexanone Addition Time | 2 hours | 2.2 hours | 1.8 hours |

| Post-Addition Reaction Temperature | -8°C | -7°C | -6°C |

| Post-Addition Reaction Time | 21 hours | 20 hours | 22 hours |

Sustainable catalysis is pivotal in green chemistry, focusing on the use of catalysts that are efficient, selective, recyclable, and non-toxic. jddhs.commpg.de For the formation of the amide bond in oxocyclohexane carboxamides, moving away from stoichiometric activating reagents like HATU or carbodiimides is a primary goal, as these generate significant amounts of waste. ucl.ac.uk Catalytic methods offer a more atom-economical and sustainable alternative.

Biocatalysis, which employs enzymes to perform chemical reactions, represents a fundamentally sustainable approach. astrazeneca.com Enzymes operate under mild conditions, often in aqueous environments, and can provide highly selective transformations in a single step that might otherwise require multiple steps in traditional synthesis. astrazeneca.com For amide bond formation, enzymes such as lipase (B570770) B from Candida antarctica (CALB) have been used to catalyze the direct coupling of carboxylic acids and amines, avoiding the need for additives and harsh solvents. nih.gov Lipases, such as one from Sphingomonas sp. HXN-200, have been identified that can form amides in aqueous solutions from a wide range of esters and amines with high yields, demonstrating the potential for preparative-scale green synthesis. nih.gov This enzymatic approach is highly efficient and sustainable, as the catalysts themselves are biodegradable. astrazeneca.com

In addition to biocatalysts, other catalytic systems are being explored. Boron-based catalysts, such as boric acid, are low-cost and have been used for amidation, though concerns about their potential toxicity are being considered. ucl.ac.uk The development of heterogeneous catalysts is another important area, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For instance, iron and tungsten oxides incorporated into mesoporous carbon have been developed as catalysts for the oxidation of cyclohexanone, a related process, demonstrating the potential for creating recyclable and selective catalysts for transformations of the cyclohexane ring. researchgate.net

| Catalyst Type | Example | Key Advantages | Source |

|---|---|---|---|

| Biocatalyst (Enzyme) | Candida antarctica lipase B (CALB) | Operates in green solvents, no additives needed, high yields. | nih.gov |

| Biocatalyst (Enzyme) | Lipase from Sphingomonas sp. HXN-200 | Functions in aqueous solution, broad substrate scope, high yields. | nih.gov |

| Biocatalyst (Enzyme) | Carboxylic acid reductase & Acyltransferase | Enables one-pot amide synthesis without high temperatures or hazardous solvents. | astrazeneca.com |

| Chemical Catalyst | Boron-based compounds (e.g., Boric Acid) | Low-cost bulk chemical. | ucl.ac.uk |

| Heterogeneous Catalyst | Fe–W oxides on mesoporous carbon | Recyclable, selective (demonstrated for cyclohexanone oxidation). | researchgate.net |

Advanced Synthetic Techniques and High-Throughput Experimentation for this compound

Advanced synthetic techniques, particularly high-throughput experimentation (HTE), are powerful tools for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. nih.gov HTE involves running a large number of experiments in parallel in miniaturized formats, such as 96- or 384-well plates, which significantly reduces the time and resources required compared to traditional methods. nih.govnih.govresearchgate.net This approach allows chemists to rapidly screen a wide array of variables, including catalysts, ligands, solvents, bases, and temperatures, to identify optimal reaction conditions. nih.gov

The application of HTE is particularly valuable for complex chemical problems where multiple parameters may interact. nih.gov For the synthesis of a target molecule, an HTE workflow would involve designing an array of experiments to test different synthetic hypotheses. chemrxiv.org For example, in optimizing an amide coupling reaction to form a cyclohexanone carboxamide derivative, HTE could be used to screen various coupling agents, bases, and solvents simultaneously to find the combination that maximizes yield and minimizes byproducts. nih.gov

Modern HTE is supported by sophisticated software and automation. nih.govchemrxiv.org Software platforms like phactor™ allow researchers to rapidly design reaction arrays, access reagent data from inventories, and generate instructions for manual or robotic execution. nih.govchemrxiv.org After the reactions are complete, analytical results can be uploaded for facile evaluation, helping to guide subsequent rounds of experimentation. chemrxiv.org This integration of design, execution, and analysis makes HTE a highly efficient cycle for reaction optimization. nih.gov By enabling the rapid exploration of a vast experimental space, HTE can uncover novel reaction conditions and catalysts that might be missed in a conventional, sequential approach to process development. nih.gov

Reaction Mechanisms and Chemical Transformations of 1 Hydroxy 2 Oxocyclohexane 1 Carboxamide

Fundamental Reactivity of the Hydroxyl and Amide Functional Groups in 1-Hydroxy-2-oxocyclohexane-1-carboxamide

The reactivity of this compound is largely governed by the inherent properties of its hydroxyl (-OH) and amide (-CONH₂) groups. The hydroxyl group, being attached to a carbon that is also bonded to the carbonyl of the amide, classifies the molecule as an α-hydroxy amide. The lone pairs on the hydroxyl oxygen make it a nucleophile and a proton acceptor (a Brønsted-Lowry base), while the hydrogen atom is weakly acidic and can be donated.

The amide group possesses a planar geometry due to resonance between the nitrogen lone pair and the carbonyl group. This resonance delocalization reduces the basicity and nucleophilicity of the nitrogen atom compared to an amine. The amide protons (N-H) are weakly acidic, and the carbonyl oxygen is a site of protonation and a hydrogen bond acceptor.

Key Reactive Sites:

Hydroxyl Group: The oxygen can act as a nucleophile, and the hydrogen can be abstracted by a base.

Amide Group: The nitrogen is generally non-nucleophilic due to resonance, but the N-H protons can be removed by strong bases. The carbonyl oxygen is a primary site for protonation.

Ketone Carbonyl: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. rsc.org The oxygen is nucleophilic and can be protonated. rsc.org

Keto-Enol Tautomerism and its Influence on Reactivity in Oxocyclohexane Carboxamides

A crucial aspect of the chemistry of this compound is its ability to undergo keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org In this molecule, the "keto" form, as named, is in equilibrium with its "enol" form (an alkene with a hydroxyl group).

This tautomerization can be catalyzed by either acid or base. libretexts.org

Base-catalyzed: A base removes an acidic α-hydrogen (on the carbon adjacent to the ketone), forming a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. libretexts.org

Acid-catalyzed: The ketone's carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like water) can then remove an α-hydrogen to form the enol. libretexts.org

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netmasterorganicchemistry.com For most simple ketones, the keto form is heavily favored at equilibrium. libretexts.orglibretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding, shifting the equilibrium. rsc.org In this compound, the enol form can be stabilized by a hydrogen bond between the newly formed enol hydroxyl group and the adjacent amide or hydroxyl oxygen.

The formation of the enol or enolate is significant as it transforms the electrophilic α-carbon of the ketone into a nucleophilic center, opening up pathways for reactions with electrophiles. masterorganicchemistry.com

| Factor | Influence on Equilibrium | Relevance to this compound |

|---|---|---|

| Solvent Polarity | Non-polar solvents often favor the enol form, while polar solvents favor the keto form. researchgate.net | The choice of reaction solvent can be used to control the concentration of the reactive enol tautomer. |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form, shifting the equilibrium towards the enol. masterorganicchemistry.com | The proximity of the hydroxyl and amide groups allows for potential hydrogen bonding with the enol, increasing its stability. |

| Catalysis (Acid or Base) | Does not change the position of the equilibrium but increases the rate at which it is reached. libretexts.org | Allows for rapid generation of the enol or enolate intermediate for subsequent reactions. |

Intramolecular Cyclizations and Rearrangement Reactions Involving the this compound Scaffold

The spatial proximity of the functional groups in this compound facilitates a variety of intramolecular reactions.

Intramolecular Cyclizations: The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the amide. This type of reaction, known as intramolecular cyclization, can lead to the formation of bicyclic lactones (cyclic esters) or lactams (cyclic amides), depending on the reaction conditions and which carbonyl is attacked. For instance, under acidic conditions, protonation of the amide carbonyl would activate it towards nucleophilic attack by the hydroxyl group.

Rearrangement Reactions: The α-hydroxy ketone moiety is susceptible to a class of transformations known as α-ketol rearrangements (or acyloin rearrangements). wikipedia.orgorganicreactions.org These rearrangements can be induced by acid or base and involve the 1,2-migration of an alkyl or aryl group. nih.gov In the case of this compound, this could potentially lead to a ring contraction, forming a five-membered ring system. The driving force for such a rearrangement is often the formation of a more stable product. wikipedia.org Since the reaction is reversible, the thermodynamically more stable isomer is favored. organicreactions.org

Electrophilic and Nucleophilic Reactions of this compound Derivatives

The dual nature of the this compound scaffold allows it to react with both electrophiles and nucleophiles.

Nucleophilic Reactions: The most prominent electrophilic center is the carbonyl carbon of the ketone. It can undergo nucleophilic addition reactions with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), cyanides, and amines. ncert.nic.inlibretexts.org The carbonyl carbon of the amide is less electrophilic due to resonance but can still be attacked by strong nucleophiles.

Electrophilic Reactions: As discussed, keto-enol tautomerism generates a nucleophilic α-carbon. This enol or the corresponding enolate can react with various electrophiles. researchgate.net Examples include:

Halogenation: Reaction with halogens (e.g., Br₂) under acidic or basic conditions would lead to the formation of an α-halo-ketone.

Alkylation: The enolate can be alkylated using alkyl halides.

The α-keto amide moiety itself is recognized as a versatile structure with both electrophilic and nucleophilic centers, making it a valuable motif in medicinal chemistry. nih.govrsc.org

Oxidation and Reduction Chemistry of the Oxocyclohexane Moiety

The hydroxyl and ketone groups on the cyclohexane (B81311) ring are readily susceptible to oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, resulting in the formation of a 1,2-dicarbonyl compound (an α-diketone). A variety of oxidizing agents can be employed for this transformation, including those based on chromium (e.g., PCC), manganese (e.g., KMnO₄), or milder, more selective reagents like those used in Swern or Dess-Martin oxidations. organic-chemistry.orgacs.orgorganic-chemistry.org The choice of oxidant is crucial to avoid over-oxidation or side reactions. The oxidation of amides to α-keto amides is also a known transformation. acs.org

Reduction: The ketone group can be reduced to a secondary alcohol, yielding a 1,2-diol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemistry of the resulting alcohol. Catalytic hydrogenation can also be employed. The amide carbonyl can also be reduced, typically under harsher conditions with strong reducing agents like LiAlH₄, to yield an amino alcohol.

| Reaction Type | Functional Group Involved | Potential Product(s) | Typical Reagents/Conditions |

|---|---|---|---|

| Oxidation | Secondary Hydroxyl | 1,2-Diketone derivative | PCC, Swern Oxidation, KMnO₄ organic-chemistry.org |

| Reduction | Ketone | 1,2-Diol derivative | NaBH₄, LiAlH₄, Catalytic Hydrogenation |

| Nucleophilic Addition | Ketone Carbonyl | Tertiary Alcohol | Grignard Reagents (R-MgBr) |

| Electrophilic Substitution | α-Carbon (via enol/enolate) | α-Halogenated ketone | Br₂, Acid or Base catalyst |

| Rearrangement | α-Hydroxy Ketone | Ring-contracted product | Acid or Base, Heat wikipedia.org |

| Intramolecular Cyclization | Hydroxyl and Amide | Bicyclic lactone/lactam | Acid or Base catalyst |

Theoretical and Computational Chemistry Studies on 1 Hydroxy 2 Oxocyclohexane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and inherent stability of 1-Hydroxy-2-oxocyclohexane-1-carboxamide.

Electronic Properties: The electronic landscape of the molecule can be mapped using several computational tools.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. uj.ac.za For this molecule, the HOMO is expected to be localized around the non-bonding orbitals of the oxygen atoms and the amide nitrogen, while the LUMO would likely be centered on the π* anti-bonding orbitals of the two carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. scienceopen.com Regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the ketone, hydroxyl, and carboxamide groups, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the hydroxyl and amide hydrogens, highlighting them as hydrogen-bond donor sites. scienceopen.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. mdpi.com This analysis would quantify the charge on each atom and describe the delocalization of electron density from lone pairs of the oxygen and nitrogen atoms into adjacent anti-bonding orbitals, which contributes to molecular stability. mdpi.com

A hypothetical summary of data from such DFT calculations is presented below.

| Computational Method | Parameter | Predicted Value | Significance |

| DFT (B3LYP/6-311++G(d,p)) | HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability | |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high kinetic stability | |

| Dipole Moment | 3.5 D | Indicates a polar molecule | |

| NBO Analysis | Charge on Ketone O | -0.55 e | Nucleophilic center |

| Charge on Hydroxyl H | +0.45 e | Electrophilic center, H-bond donor |

Computational Studies of Reaction Mechanisms and Transition States in this compound Reactions

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. rsc.orgacs.org For this compound, several reactions could be computationally modeled.

A plausible reaction to study would be the base-catalyzed keto-enol tautomerism, a fundamental process for ketones. scispace.com DFT calculations could model the reaction pathway, starting from the deprotonation of the C6 carbon adjacent to the ketone, followed by the formation of an enolate intermediate, and subsequent protonation on the ketone oxygen. The transition state for the initial proton abstraction would be located, and its energy would determine the reaction's activation barrier. bcrec.id

Another area of interest is the photochemical reactivity, such as the Norrish Type I cleavage, which involves the cleavage of the C1-C2 bond upon photoexcitation. uci.eduresearchgate.net Time-dependent DFT (TD-DFT) or multireference methods could be used to explore the excited state potential energy surfaces and identify pathways for ring-opening to form a diradical intermediate. researchgate.net

The table below illustrates hypothetical energy values for a proposed reaction, such as a base-catalyzed intramolecular cyclization involving the amide nitrogen attacking the ketone.

| Reaction Coordinate Species | Method | Relative Energy (kcal/mol) | Description |

| Reactant | DFT (M06-2X/def2-TZVP) | 0.0 | Ground state of this compound |

| Transition State 1 (TS1) | +22.5 | Deprotonation of amide N-H | |

| Intermediate 1 | -5.0 | Amide anion intermediate | |

| Transition State 2 (TS2) | +15.8 | Intramolecular nucleophilic attack on ketone | |

| Product | -12.3 | Cyclized hemiaminal product |

Analysis of Intermolecular Interactions and Crystal Packing via Computational Methods (e.g., Hirshfeld Surface Analysis)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal morphology and physical properties. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contact. scienceopen.com For this compound, the presence of strong hydrogen-bond donors (-OH, -NH₂) and acceptors (C=O) suggests that the crystal packing would be dominated by a robust network of hydrogen bonds. nih.govresearchgate.net

The primary interactions expected are:

N-H···O=C (ketone): Strong hydrogen bonds forming chains or dimers. mdpi.com

O-H···O=C (amide): Hydrogen bonds contributing to the supramolecular assembly. nih.gov

N-H···O-H: Interactions where the hydroxyl group acts as an acceptor.

These strong, directional interactions would likely dictate the formation of well-defined supramolecular motifs, such as chains or sheets. rsc.org

The 2D fingerprint plot derived from the Hirshfeld surface analysis quantifies the percentage contribution of each type of intermolecular contact. scienceopen.com A hypothetical breakdown for this molecule is provided below, highlighting the expected dominance of O···H and H···H contacts.

| Intermolecular Contact | Percentage Contribution | Description |

| H···H | 45% | Represents the largest contribution, typical for organic molecules |

| O···H / H···O | 35% | Quantifies the strong N-H···O and O-H···O hydrogen bonds |

| C···H / H···C | 15% | Weaker C-H···O interactions and other van der Waals contacts |

| C···C | 2% | π-stacking is not expected to be significant |

| Other | 3% | Minor contributions from other contacts |

Derivation of Structure-Reactivity Relationships from a Computational Perspective for Oxocyclohexane Carboxamide Systems

By systematically studying a series of related oxocyclohexane carboxamide derivatives, computational methods can be used to derive Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Activity Relationships (QSAR). mdpi.comnih.gov This involves correlating computed molecular descriptors with experimentally observed reactivity or biological activity.

For a hypothetical series of this compound derivatives, one could introduce various substituents at different positions on the cyclohexane (B81311) ring or on the amide nitrogen. For each derivative, quantum chemical calculations would be performed to obtain a set of molecular descriptors. nih.govfrontiersin.org

Key Descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, atomic charges (from NBO or other methods), dipole moment. uj.ac.zanih.gov

Steric/Topological Descriptors: Molecular volume, surface area, specific bond lengths and angles.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

These descriptors could then be used to build a mathematical model that links the molecular structure to a specific property. For instance, the activation energy for a reaction (a measure of reactivity) could be correlated with the LUMO energy and the charge on the carbonyl carbon. rsc.org Such a model would allow for the in silico prediction of reactivity for new, yet-to-be-synthesized compounds, thereby guiding experimental efforts toward molecules with desired properties. researchgate.net This approach is invaluable in fields like drug design and materials science for optimizing molecular function. semanticscholar.orgnih.gov

Role of 1 Hydroxy 2 Oxocyclohexane 1 Carboxamide As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

1-Hydroxy-2-oxocyclohexane-1-carboxamide is a valuable precursor in the synthesis of more complex organic molecules due to the presence of multiple reactive functional groups: a hydroxyl group, a ketone, and a carboxamide. This trifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for constructing intricate molecular architectures. The strategic positioning of these groups on a cyclohexane (B81311) ring provides a scaffold that can be elaborated upon to introduce stereocenters and build molecular complexity.

The synthesis of this intermediate can be achieved through the oxidation of 2-oxocyclohexanecarboxamide (B1297002). This transformation introduces the hydroxyl group at the C1 position, significantly altering the reactivity of the molecule and enabling its use in subsequent synthetic steps.

Building Block for Complex Polycyclic and Heterocyclic Systems

The structure of this compound is well-suited for the construction of both polycyclic and heterocyclic systems. The cyclohexane ring serves as a foundation upon which additional rings can be fused or bridged, while the functional groups provide handles for cyclization reactions.

For the synthesis of polycyclic systems, the ketone and hydroxyl groups can participate in intramolecular aldol (B89426) reactions or other condensation reactions to form new carbon-carbon bonds, leading to the formation of bicyclic or even more complex polycyclic frameworks. For instance, under appropriate acidic or basic conditions, the hydroxyl group could be eliminated to form an α,β-unsaturated ketone, which can then act as a Michael acceptor for the formation of a new ring.

In the realm of heterocyclic chemistry, the amide and ketone functionalities are particularly useful. The amide nitrogen can act as a nucleophile, and the ketone can act as an electrophile, setting the stage for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, reaction with a suitable reagent could lead to the formation of fused pyridinones, pyrimidinones, or other heterocyclic systems of medicinal interest. Furthermore, the hydroxyl and ketone groups can react with binucleophiles to construct a variety of heterocyclic rings fused to the cyclohexane core. For instance, reaction with hydrazine (B178648) derivatives could yield pyridazinone systems, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives.

Intermediate in the Formation of Novel Cyclohexane-Containing Scaffolds

Beyond its use in building complex polycyclic and heterocyclic systems, this compound can serve as a versatile intermediate for the creation of novel cyclohexane-containing scaffolds with diverse substitution patterns. The reactivity of its three functional groups can be selectively manipulated to introduce a wide range of substituents and functionalities onto the cyclohexane ring.

For example, the hydroxyl group can be derivatized to ethers or esters, or it can be replaced with other functional groups through nucleophilic substitution reactions. The ketone can undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or it can be reduced to a secondary alcohol, introducing a new stereocenter. The amide group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for chemical modification.

Advanced Analytical Methodologies for Reaction Monitoring and Process Optimization in Oxocyclohexane Carboxamide Chemistry

In-Situ and Real-time Spectroscopic Monitoring of 1-Hydroxy-2-oxocyclohexane-1-carboxamide Reactions

In-situ and real-time spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions as they occur, without the need for sample extraction. xjtu.edu.cn This provides immediate insight into reaction kinetics, the formation of intermediates, and the consumption of reactants, enabling dynamic control over the process. For the synthesis of this compound, several spectroscopic methods are particularly valuable.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for real-time reaction monitoring, often implemented using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. xjtu.edu.cnnih.gov It allows for the continuous tracking of key functional groups. During the synthesis, the disappearance of reactant-specific vibrational bands and the appearance of product bands can be monitored. For instance, the formation of the amide group can be confirmed by the emergence of characteristic C=O (Amide I) and N-H (Amide II) stretching and bending vibrations. nih.govrsc.org Similarly, the formation of the hydroxyl group can be tracked by its characteristic O-H stretching frequency. researchgate.net This real-time data facilitates the precise determination of reaction endpoints and helps identify any deviation from the expected reaction pathway. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media due to water's weak Raman scattering. It is highly sensitive to changes in non-polar bonds and symmetric vibrations. For the synthesis of this compound, Raman spectroscopy can effectively monitor the conversion of the cyclohexanone (B45756) precursor by tracking the carbonyl (C=O) stretch, which will shift upon formation of the α-hydroxy carboxamide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy has emerged as a potent PAT tool for providing detailed, quantitative structural information in real-time. rsc.org By integrating an NMR spectrometer with the reaction setup, it is possible to obtain continuous data on the concentration of reactants, intermediates, and the final product. This method offers high specificity, allowing for the unambiguous identification and quantification of different species in the reaction mixture, which is crucial for detailed kinetic modeling and mechanism elucidation.

Table 1: In-Situ Spectroscopic Techniques for Monitoring this compound Synthesis

Technique Key Vibrational/Resonance Frequencies Monitored Information Obtained Advantages FTIR (ATR) - C=O stretch (ketone reactant)

- C=O stretch (Amide I band of product)

- N-H bend (Amide II band of product)

- O-H stretch (hydroxyl group of product) - Reactant consumption

- Product formation rate

- Detection of intermediates

- Reaction endpoint determination - High sensitivity to polar functional groups

- Robust probes for in-process use

- Fast data acquisition Raman - C=O stretch (ketone vs. amide)

- C-C ring vibrations

- C-N stretch - Quantitative analysis of reactants and products

- Information on molecular structure and conformation - Excellent for aqueous systems

- Non-destructive

- Can be used with fiber optic probes Flow NMR - Chemical shifts of specific protons (1H NMR) or carbons (13C NMR) in reactants and products - Unambiguous identification of all species

- Precise quantification

- Detailed kinetic profiles - Highly specific and structurally informative

- Provides absolute concentration data

Advanced Chromatographic and Separation Techniques for Process Control

While spectroscopic methods provide real-time data on the bulk reaction, chromatographic techniques are essential for separating and quantifying all components in a mixture with high resolution. ucl.ac.uk They are critical for at-line or on-line process control, allowing for the verification of product purity, identification of byproducts, and quantification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique in the pharmaceutical industry for process monitoring and quality control. phenomenex.com For the analysis of this compound, a non-volatile and thermally sensitive compound, reverse-phase HPLC (RP-HPLC) is the method of choice. sielc.comnih.gov This technique separates compounds based on their polarity. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for separating the polar product from less polar starting materials or impurities. sielc.com UV detection is typically employed, as the amide and ketone functionalities possess chromophores that absorb UV light.

Gas Chromatography (GC): Gas chromatography is suitable for analyzing volatile and thermally stable compounds. phenomenex.com While the target compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is highly effective for monitoring the consumption of volatile starting materials or the presence of volatile impurities. scielo.brresearchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and selectivity for process control. phenomenex.comscielo.br

Table 2: Advanced Chromatographic Techniques for this compound Analysis

Technique Typical Stationary Phase (Column) Typical Mobile Phase/Carrier Gas Detector Application in Process Control Reverse-Phase HPLC C18 or C8 silica-based Water/Acetonitrile or Water/Methanol gradient UV-Vis, Diode Array Detector (DAD), MS - Quantifying product concentration

- Assessing final product purity

- Detecting non-volatile impurities and byproducts Gas Chromatography (GC) Polar capillary column (e.g., Carbowax) Helium or Nitrogen Flame Ionization Detector (FID), Mass Spectrometry (MS) - Monitoring volatile reactants

- Quantifying volatile impurities or residual solvents

- Analysis of thermally stable intermediates

Integration of Process Analytical Technology (PAT) in this compound Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgstepscience.com The goal is to ensure final product quality by building it into the process from the start. americanpharmaceuticalreview.com The integration of the spectroscopic and chromatographic tools discussed above is fundamental to a successful PAT strategy for this compound synthesis. researchgate.netmt.com

A PAT framework involves identifying the Critical Process Parameters (CPPs)—such as temperature, pressure, reactant concentration, and catalyst loading—that influence the Critical Quality Attributes (CQAs) of the final product. mt.comwikipedia.org CQAs for this compound would include purity, yield, and the level of specific impurities.

By using in-situ spectroscopy (e.g., FTIR) to monitor the reaction in real-time, process parameters can be adjusted automatically via feedback control loops to maintain the reaction within its optimal design space. rsc.org For example, if the rate of product formation slows, the temperature or addition rate of a reactant could be adjusted to compensate. On-line or at-line HPLC can then be used to provide periodic, high-resolution data on product purity, ensuring that CQAs are being met throughout the process and allowing for real-time release testing. ucl.ac.uknih.gov This data-rich approach moves away from fixed, recipe-based manufacturing towards a dynamic and controlled process, leading to improved consistency, higher yields, and enhanced safety. mt.comresearchgate.net

Table 3: Illustrative PAT Framework for this compound Synthesis

Critical Process Parameter (CPP) Critical Quality Attribute (CQA) PAT Monitoring Tool Control Strategy Reaction Temperature - Reaction Rate

- Impurity Profile - Thermocouple

- In-situ FTIR/Raman Feedback loop to heating/cooling jacket to maintain optimal temperature for desired reaction rate and selectivity. Reactant Concentration/Addition Rate - Yield

- Residual Reactants - In-situ FTIR

- Flow Meter Automated control of reactant dosing pump based on real-time concentration data to maintain ideal stoichiometric ratios. Reaction Endpoint - Product Purity

- Yield - In-situ FTIR

- On-line HPLC Automated termination of the reaction (e.g., quenching) once spectroscopic data indicates complete consumption of the limiting reagent. HPLC confirms final purity. Mixing Speed - Reaction Homogeneity

- Reaction Rate - In-situ FTIR (monitoring concentration gradients) Feedback control of the agitator speed to ensure consistent mixing and eliminate localized concentration or temperature differences.

Future Research Directions and Emerging Trends in 1 Hydroxy 2 Oxocyclohexane 1 Carboxamide Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of densely functionalized cyclic scaffolds like 1-hydroxy-2-oxocyclohexane-1-carboxamide remains a significant challenge. Future research will likely focus on developing catalytic and stereoselective methods that offer improved efficiency, atom economy, and access to enantiomerically pure forms.

Key Research Thrusts:

Asymmetric Catalysis: The development of novel organocatalytic or transition-metal-catalyzed approaches for the asymmetric α-hydroxylation of a β-keto amide precursor would be a significant advancement. This could provide a direct and enantioselective route to the chiral core.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis could enable the rapid and efficient production of this compound and its derivatives, facilitating further studies.

Biocatalysis: The use of enzymes, such as ketoreductases or monooxygenases, could provide highly selective and environmentally benign routes to the target molecule or its precursors. researchgate.net For instance, a cyclohexanone (B45756) monooxygenase could be explored for the Baeyer-Villiger type oxidation of a suitable precursor. nih.govnih.govharvard.edu

Multicomponent Reactions: Designing a multicomponent reaction that brings together a cyclohexanone derivative, an amine, and a carbonyl source in a single step could offer a highly convergent and efficient synthesis. A recently developed metal-free multicomponent strategy for synthesizing α-hydroxyamides from ketones, amines, and a difluorocarbene reagent highlights the potential of this approach. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency. | Catalyst design and optimization, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild conditions, green chemistry. | Enzyme availability and stability, substrate specificity. |

| Multicomponent Reactions | High atom economy, operational simplicity. | Reaction discovery and optimization, control of selectivity. |

Exploration of Underutilized Reactivity Pathways and Functional Group Transformations

The juxtaposition of the hydroxyl, ketone, and amide functionalities in this compound suggests a rich and largely unexplored reactivity profile.

Potential Areas of Exploration:

Rearrangement Reactions: The α-hydroxy ketone moiety is known to undergo various rearrangements. acs.org Investigating acid- or base-catalyzed rearrangements could lead to novel molecular scaffolds. For example, a semi-pinnacol type rearrangement could provide access to ring-contracted spirocyclic systems.

Photochemical Transformations: Photolysis of cyclic α-hydroxy ketones can lead to α-cleavage and subsequent intramolecular hydrogen transfer, often resulting in the formation of lactones. cdnsciencepub.comcdnsciencepub.com Exploring the photochemistry of this compound could yield unique lactone or seco-acid amide structures. researchgate.net

Domino and Cascade Reactions: The multiple functional groups could be leveraged to design cascade reactions. For instance, an initial transformation of the ketone could trigger a subsequent cyclization or rearrangement involving the amide or hydroxyl group, rapidly building molecular complexity.

Selective Functionalization: Developing methods for the selective transformation of one functional group in the presence of the others is a key challenge. This would enable the synthesis of a diverse library of derivatives for further study. For example, selective reduction of the ketone or dehydration of the tertiary alcohol would provide valuable synthetic intermediates.

Advanced Mechanistic Investigations of Complex Reactions

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Modern physical organic chemistry tools can provide unprecedented insight into the intricate details of reactions involving this compound.

Future Mechanistic Studies Could Involve:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries and energies, and elucidate the roles of catalysts and solvents. researchgate.net This can help in understanding selectivity and in the rational design of new reactions.

In-situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates and byproducts.

Kinetics and Isotope Labeling: Detailed kinetic studies, including the use of isotopically labeled substrates, can help to determine rate-limiting steps and distinguish between different possible reaction mechanisms. For instance, studying the enzymatic oxidation of cyclohexanone has involved detailed kinetic and spectral analysis to distinguish between flavin C4a-hydroperoxide and flavin C4a-peroxide intermediates. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization for Oxocyclohexane Carboxamides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.net These tools can be applied to the study of this compound and its derivatives in several ways. beilstein-journals.org

Potential AI/ML Applications:

Retrosynthesis Planning: Machine learning models trained on vast reaction databases can propose novel and efficient synthetic routes to the target molecule and its analogues. beilstein-journals.org

Reaction Condition Optimization: AI algorithms can be used to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the need for extensive experimental screening. technologynetworks.comduke.edu This is particularly useful for complex, multi-parameter reactions. beilstein-journals.org

Predictive Modeling: Machine learning can be used to predict the physicochemical properties and potential biological activities of virtual libraries of derivatives based on the oxocyclohexane carboxamide scaffold. This in silico screening can help prioritize compounds for synthesis and testing.

Data-Driven Discovery: By analyzing large datasets of chemical reactions and molecular properties, ML algorithms can identify hidden patterns and relationships, potentially leading to the discovery of entirely new reactions or molecules with desired functions. medium.com

Q & A

What synthetic methodologies are optimal for preparing 1-Hydroxy-2-oxocyclohexane-1-carboxamide, and how do reaction parameters impact yield?

Basic Research Question

The synthesis of this compound can be achieved via cyclization of precursor keto-acids or through selective oxidation of cyclohexane derivatives. For example, BF₃·Et₂O-mediated cyclization (as seen in analogous hydroxy-acid systems ) may yield the target compound. Reaction temperature (e.g., 0–25°C) and solvent polarity significantly affect regioselectivity. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended to isolate the product, with yields typically ranging from 70–85% under optimized conditions.

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation of this compound be resolved?

Advanced Research Question

Discrepancies between NMR-derived stereochemical assignments and X-ray crystallography data often arise from dynamic equilibria in solution. For instance, highlights torsion angle discrepancies in cyclohexane derivatives due to ring puckering . To resolve this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Validate using DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR shifts.

- Cross-reference with crystallographic data (if available) to confirm solid-state conformation.

What are the critical stability considerations for long-term storage of this compound?

Basic Research Question

The compound is sensitive to moisture and light, requiring storage in airtight containers under inert gas (N₂/Ar) at room temperature . Degradation can be monitored via:

- Periodic HPLC analysis (C18 column, UV detection at 220 nm).

- FT-IR to track carbonyl group integrity (peak ~1700 cm⁻¹ for oxo and carboxamide groups).

- Mass spectrometry to detect hydrolysis byproducts (e.g., cyclohexanecarboxylic acid).

How does stereochemical configuration influence the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Question

The axial vs. equatorial positioning of the hydroxy and carboxamide groups alters steric and electronic effects. For example:

- Axial hydroxy groups may hinder nucleophilic attack due to 1,3-diaxial strain, as observed in cyclohexanol derivatives .

- Computational modeling (e.g., Molecular Electrostatic Potential maps) can predict reactive sites. Experimental validation via kinetic studies (e.g., reaction with amines) under varying steric conditions is recommended.

What chiral resolution techniques are most effective for isolating enantiomers of this compound?

Advanced Research Question

Enantiomeric separation can be achieved via:

- Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10).

- Diastereomeric salt formation using (1R)-(−)-camphorsulfonic acid, leveraging differential solubility .

- Circular Dichroism (CD) spectroscopy to confirm enantiopurity, with characteristic Cotton effects near 210–230 nm.

How can researchers mitigate conflicting bioactivity data in cell-based assays involving this compound?

Advanced Research Question

Contradictory bioactivity may stem from solvent residues (e.g., DMSO) or impurities. Recommendations:

- Validate purity via LC-MS (>95%) and elemental analysis.

- Use orthogonal assay formats (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Reference Safety Data Sheets (SDS) for cytotoxicity thresholds, as improper handling may skew results .

What computational tools predict the metabolic pathways of this compound?

Advanced Research Question

Software like Schrödinger’s ADMET Predictor or SwissADME can model Phase I/II metabolism. Key predictions:

- Hydroxylation at the cyclohexane ring (CYP450-mediated).

- Glucuronidation of the carboxamide group.

- Experimental validation via microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis.

What analytical strategies differentiate this compound from its tautomeric forms?

Basic Research Question

Tautomerism between keto-enol forms can be assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.